N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
Overview
Description
INCB3344 is a potent, selective, and orally bioavailable antagonist of the chemokine receptor CCR2. It has been extensively studied for its potential therapeutic applications in inflammatory diseases. The compound exhibits high binding affinity and specificity towards CCR2, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
INCB3344, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a potent, selective, and orally bioavailable antagonist of the CCR2 receptor . The CCR2 receptor, also known as the C-C chemokine receptor type 2, is a critical target for several inflammatory and autoimmune diseases .
Mode of Action
INCB3344 inhibits the binding of CCL2 (a chemokine ligand) to the CCR2 receptor with nanomolar potency . It displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis . It has been shown that residues such as Tyr120, His121, Tyr259, and Glu291 form H-bond interactions with INCB3344, while residues such as Trp98, His202, Thr203, and Thr173 participate in hydrophobic interactions .
Biochemical Pathways
The CCL2/CCR2 pathway plays a crucial role in the recruitment of macrophages and other inflammatory cells . By inhibiting this pathway, INCB3344 can reduce macrophage infiltration and the subsequent release of proinflammatory cytokines such as TNF-α and IL-1β, tissue-degrading enzymes such as matrix metalloproteinases, and chemokines that mediate the influx of other inflammatory cells .
Pharmacokinetics
INCB3344 possesses good oral bioavailability and systemic exposure in rodents, which allows for in vivo pharmacological studies . .
Result of Action
The inhibition of the CCR2 receptor by INCB3344 leads to a substantial reduction in tissue inflammation, suggesting that macrophages play an orchestrating role in immune-based inflammatory reactions . Therapeutic dosing of INCB3344 has been shown to significantly reduce disease in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .
Action Environment
The action of INCB3344 can be influenced by the environment in which it is administered. For instance, the presence of a lipid membrane can affect the dynamic behavior of the INCB3344-CCR2 complex . .
Biochemical Analysis
Biochemical Properties
INCB3344 inhibits the binding of CCL2 to mouse monocytes with nanomolar potency . It displays dose-dependent inhibition of CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis . Against a panel of G protein-coupled receptors that includes other CC chemokine receptors, INCB3344 is at least 100-fold selective for CCR2 .
Cellular Effects
INCB3344 has been shown to have significant effects on various types of cells and cellular processes. For instance, it results in a dose-dependent inhibition of macrophage influx in a mouse model of delayed-type hypersensitivity . The compound also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of INCB3344 involves its binding interactions with the CCR2 receptor . It inhibits the binding of CCL2, a chemokine ligand, to the CCR2 receptor, thereby preventing the activation of the receptor and subsequent cellular responses . This includes inhibition of ERK phosphorylation and chemotaxis, which are CCL2-mediated functional responses .
Temporal Effects in Laboratory Settings
In laboratory settings, INCB3344 has been observed to have temporal effects. For example, treatment with INCB3344 results in a dose-dependent inhibition of macrophage influx over time in a mouse model of delayed-type hypersensitivity .
Dosage Effects in Animal Models
The effects of INCB3344 vary with different dosages in animal models. For instance, in a study involving a mouse model of delayed-type hypersensitivity, INCB3344 treatment resulted in a dose-dependent inhibition of macrophage influx .
Metabolic Pathways
Given its role as a CCR2 antagonist, it likely interacts with enzymes and cofactors involved in the chemokine signaling pathway .
Transport and Distribution
Given its role as a CCR2 antagonist, it is likely that it interacts with transporters or binding proteins involved in chemokine signaling .
Subcellular Localization
As a small molecule antagonist of the CCR2 receptor, it is likely to be found in areas of the cell where this receptor is localized, such as the cell membrane .
Preparation Methods
The synthesis of INCB3344 involves multiple steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for INCB3344 are designed to scale up the synthesis process while maintaining the compound’s quality. These methods may involve continuous flow reactors and automated systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
INCB3344 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: INCB3344 can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
INCB3344 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving chemokine receptor antagonists.
Biology: INCB3344 is employed in cellular assays to investigate the role of CCR2 in various biological processes.
Industry: INCB3344 is utilized in the development of new therapeutic agents targeting CCR2.
Comparison with Similar Compounds
INCB3344 is unique in its high selectivity and potency towards CCR2 compared to other similar compounds. Some of the similar compounds include:
PF-4136309: Another CCR2 antagonist with similar binding affinity but different pharmacokinetic properties.
BMS CCR2: A compound with comparable efficacy but lower selectivity for CCR2.
INCB3344 stands out due to its superior oral bioavailability and systemic exposure, making it a preferred choice for in vivo studies .
Properties
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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